tert-butyl 2-(2-formyl-6-methoxyphenoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl 2-(2-formyl-6-methoxyphenoxy)acetate: is an organic compound with the molecular formula C14H18O5. It is a derivative of phenoxyacetic acid and contains a tert-butyl ester group, a formyl group, and a methoxy group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(2-formyl-6-methoxyphenoxy)acetate typically involves the following steps:
Starting Material: The synthesis begins with 2-hydroxy-6-methoxybenzaldehyde.
Esterification: The hydroxyl group of 2-hydroxy-6-methoxybenzaldehyde is esterified with tert-butyl bromoacetate in the presence of a base such as potassium carbonate to form this compound.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-butyl 2-(2-formyl-6-methoxyphenoxy)acetate can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Substituted phenoxyacetic acid derivatives.
Scientific Research Applications
Chemistry: tert-butyl 2-(2-formyl-6-methoxyphenoxy)acetate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a building block in the synthesis of bioactive molecules. It may be used in the development of drugs targeting specific enzymes or receptors.
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it a valuable intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of tert-butyl 2-(2-formyl-6-methoxyphenoxy)acetate depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various chemical transformations. In biological systems, its mechanism of action would depend on the target molecule it is designed to interact with, such as enzymes or receptors.
Comparison with Similar Compounds
tert-butyl 2-(2-hydroxy-6-methoxyphenoxy)acetate: Similar structure but with a hydroxyl group instead of a formyl group.
tert-butyl 2-(2-formyl-4-methoxyphenoxy)acetate: Similar structure but with the methoxy group in a different position.
Uniqueness: tert-butyl 2-(2-formyl-6-methoxyphenoxy)acetate is unique due to the presence of both a formyl group and a methoxy group on the phenoxyacetic acid backbone. This combination of functional groups provides distinct reactivity and potential for diverse chemical transformations.
Properties
CAS No. |
194490-54-5 |
---|---|
Molecular Formula |
C14H18O5 |
Molecular Weight |
266.3 |
Purity |
91 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.